2-(Diphenylphosphino)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of 2-(Diphenylphosphino)biphenyl derivatives involves several key strategies, including one-pot procedures and the use of coupling reactions catalyzed by metal complexes. A notable method includes the lithiation of parent heterocycles followed by reaction with dichlorophenylphosphine, showcasing the versatility and adaptability of synthetic approaches to create these compounds (Wong, Ortgies, & Forgione, 2012).
Molecular Structure Analysis
The molecular structure of 2-(Diphenylphosphino)biphenyl complexes has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal that the phosphine ligands can adopt specific orientations relative to the metal center, influencing the overall geometry and electronic properties of the complexes. The coordination environment and the ligand's ability to adopt cis or trans configurations play significant roles in determining the reactivity and catalytic properties of these complexes.
Chemical Reactions and Properties
2-(Diphenylphosphino)biphenyl compounds participate in a range of chemical reactions, forming complexes with different metals. These reactions often lead to catalytically active species that facilitate various transformations, including alkene hydrocarboxylation and cross-coupling reactions. The phosphine ligands' electronic and steric properties significantly influence the selectivity and efficiency of these catalytic processes (Dyer, Fawcett, & Hanton, 2005).
Scientific Research Applications
Application 1: Perovskite Nanocrystal LEDs
- Summary of the Application : DPB is used as a ligand to passivate CsPbI3 perovskite nanocrystals (PNCs) in the production of light-emitting diodes (LEDs). The introduction of DPB increases the delocalized properties of the PNC surface and significantly improves the charge transport of the PNCs .
- Methods of Application : The PNCs are treated with DPB, which forms bonds with the surface of the PNCs. This treatment increases the formation energy of iodine vacancy defects and improves the photoluminescence quantum yield of PNCs up to 93% .
- Results or Outcomes : The DPB passivated CsPbI3 NCs based top-emitting LEDs exhibited a peak external quantum efficiency (EQE) of 22.8%, a maximum luminance of 15,204 cd m−2, and an extremely low-efficiency roll-off of 2.6% at the current density of 500 mA cm−2 .
Application 2: Organic Chemical Synthesis Intermediate
- Summary of the Application : DPB is used as an intermediate in organic chemical synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Unfortunately, the sources did not provide detailed information on the methods of application or experimental procedures .
- Results or Outcomes : The outcomes also depend on the specific synthesis. The sources did not provide detailed information on the results or outcomes obtained .
Application 3: Ligand for Efficient Perovskite Nanocrystal LEDs
- Summary of the Application : DPB is used as a ligand to increase the delocalized properties of the surface of CsPbI3 perovskite nanocrystals (PNCs), which significantly improves the charge transport of the PNCs .
- Methods of Application : The introduction of additional benzene rings (DPB) to the PNCs increases the formation energy of iodine vacancy defects and improves the photoluminescence quantum yield of PNCs up to 93% .
- Results or Outcomes : The DPB passivated CsPbI3 NCs based top-emitting LEDs exhibited a peak external quantum efficiency (EQE) of 22.8%, a maximum luminance of 15,204 cd m−2, and an extremely low-efficiency roll-off of 2.6% at the current density of 500 mA cm−2 .
Application 4: Biological and Medicinal Applications
- Summary of the Application : Biphenyl derivatives, including DPB, are used in the synthesis of a wide range of drugs and products for agriculture .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Application 5: Ligand for Efficient Perovskite Nanocrystal LEDs
- Summary of the Application : DPB is used as a ligand to increase the delocalized properties of the surface of CsPbI3 perovskite nanocrystals (PNCs), which significantly improves the charge transport of the PNCs .
- Methods of Application : The introduction of additional benzene rings (DPB) to the PNCs increases the formation energy of iodine vacancy defects and improves the photoluminescence quantum yield of PNCs up to 93% .
- Results or Outcomes : The DPB passivated CsPbI3 NCs based top-emitting LEDs exhibited a peak external quantum efficiency (EQE) of 22.8%, a maximum luminance of 15,204 cd m−2, and an extremely low-efficiency roll-off of 2.6% at the current density of 500 mA cm−2 .
Application 6: Biological and Medicinal Applications
- Summary of the Application : Biphenyl derivatives, including DPB, are used in the synthesis of a wide range of drugs and products for agriculture .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Safety And Hazards
“2-(Diphenylphosphino)biphenyl” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If in eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice or attention .
properties
IUPAC Name |
diphenyl-(2-phenylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQSSIMHQVKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514265 | |
Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphino)biphenyl | |
CAS RN |
13885-09-1 | |
Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diphenylphosphino)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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